molecular formula C17H22N2O3 B8204658 Benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B8204658
M. Wt: 302.37 g/mol
InChI Key: NLMHKLTXLRBIQZ-UHFFFAOYSA-N
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Description

Benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-pyrroline with benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:

    Formation of 3-pyrroline: This can be achieved through the reduction of pyrrole or by other synthetic routes.

    Reaction with Benzyl Chloroformate: 3-pyrroline is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyrrolidine ring or other functional groups.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can lead to the formation of epoxides .

Mechanism of Action

The mechanism of action of Benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its benzyl group and pyrrolidine ring provide a versatile scaffold for the development of new compounds with potential therapeutic and industrial uses .

Properties

IUPAC Name

benzyl 3-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16(18-9-4-5-10-18)15-8-11-19(12-15)17(21)22-13-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMHKLTXLRBIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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